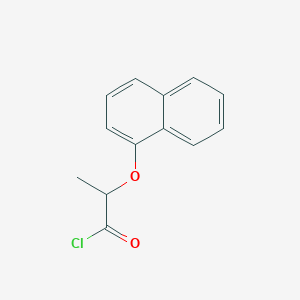
2-(1-Naphthyloxy)propanoyl chloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-(1-Naphthyloxy)propanoyl chloride can be synthesized through the reaction of 2-(1-naphthyloxy)propanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 2-(1-Naphthyloxy)propanoyl chloride primarily undergoes nucleophilic acyl substitution reactions. This type of reaction involves the replacement of the chlorine atom with a nucleophile, resulting in the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction .
Major Products Formed: The major products formed from these reactions include amides, esters, and carboxylic acids. For example, the reaction with an amine results in the formation of an amide, while the reaction with an alcohol produces an ester .
科学的研究の応用
2-(1-Naphthyloxy)propanoyl chloride is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function . Additionally, it is used in the synthesis of various organic compounds, serving as an intermediate in the preparation of pharmaceuticals and other biologically active molecules .
作用機序
The mechanism of action of 2-(1-naphthyloxy)propanoyl chloride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, such as amines or alcohols, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chlorine atom and forming the final product . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
類似化合物との比較
Similar Compounds:
- 2-(1-Naphthyloxy)propanoic acid
- 2-(1-Naphthyloxy)propanamide
- 2-(1-Naphthyloxy)propanoate esters
Uniqueness: 2-(1-Naphthyloxy)propanoyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic acyl substitution reactions sets it apart from similar compounds .
特性
IUPAC Name |
2-naphthalen-1-yloxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURKHEGTHHTXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279528 | |
| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-13-8 | |
| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
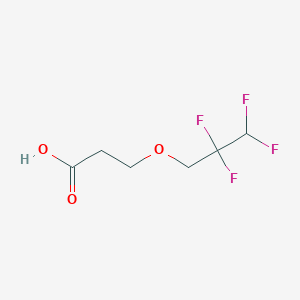

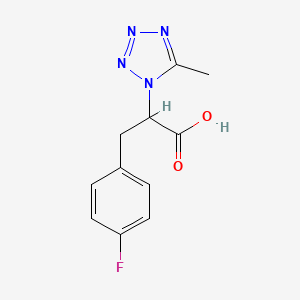
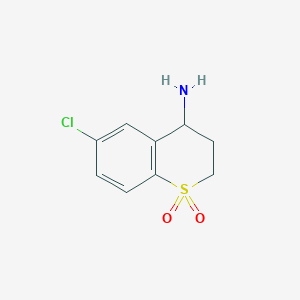
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
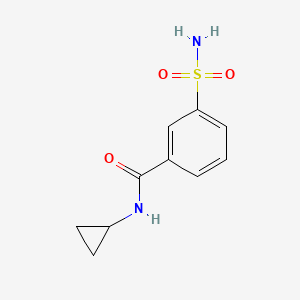


![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
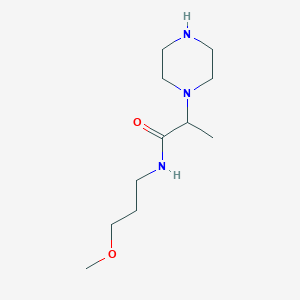
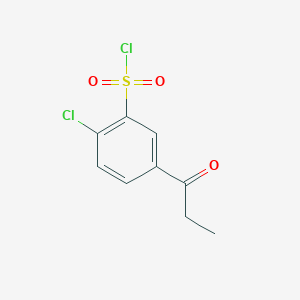
![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)
